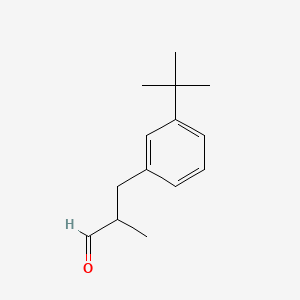

3-(3-tert-Butylphenyl)-2-methylpropanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-tert-Butylphenyl)-2-methylpropanal is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Chemistry

HPLC Separation Techniques

One of the primary applications of 3-(3-tert-Butylphenyl)-2-methylpropanal is in analytical chemistry, specifically for its separation and analysis through High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method under simple conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for Mass-Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid. This method is scalable and suitable for preparative separations, making it valuable for pharmacokinetic studies and impurity isolation .

Toxicological Studies

Reproductive Toxicity Assessment

Research has indicated that certain aromatic aldehydes, including derivatives of this compound, may adversely affect the reproductive system in male rats. Studies have shown that these compounds can be metabolized into benzoic acids, which are implicated as key toxic principles. Specifically, oral gavage doses of ≥ 25 mg/kg body weight/day have been associated with reproductive toxicity .

Case Study: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) study was performed to assess the formation of Coenzyme A (CoA) conjugates from various alkyl-phenylpropanals. The results indicated that compounds similar to this compound exhibited distinct mechanisms of action and toxicity profiles despite structural similarities. This highlights the importance of understanding the metabolic pathways and potential toxic effects of such compounds in risk assessments .

Fragrance Industry

Use in Fragrance Formulations

This compound is also relevant in the fragrance industry. It is often found alongside other compounds like 2-methyl-3-(4-tert-butylphenyl)propanal, which is utilized as a lily-of-the-valley fragrance component. The presence of both meta and para isomers in fragrance formulations can enhance scent profiles while maintaining regulatory compliance regarding safety standards .

Regulatory Considerations

The International Fragrance Association (IFRA) has established standards for the use of compounds like 3-(m-tert-Butylphenyl)-2-methylpropionaldehyde due to concerns about sensitization potential. These standards are based on extensive risk assessments that evaluate exposure levels and potential health impacts .

Summary Table: Applications Overview

Analyse Des Réactions Chimiques

Metabolic Activation Pathways

m-BMHCA undergoes metabolic transformations that differ from its para-counterpart:

-

Oxidation : The aldehyde group is oxidized to form carboxylic acid derivatives.

-

β-Oxidation : Results in the formation of a coenzyme A (CoA) ester intermediate (1u ), which is implicated in male reproductive toxicity for structurally similar BMHCA derivatives .

Key Factors Influencing Reactivity :

-

Steric Hindrance : The meta-substituted tert-butyl group reduces metabolic N-hydroxylation, altering toxicity profiles compared to para-isomers .

-

Electron Density : The meta-substitution lowers aromatic ring electron density, diminishing electrophilic reactivity .

Stability and Degradation

-

Photostability : UV spectra indicate no significant absorbance between 290–700 nm, suggesting minimal photodegradation under sunlight .

-

Thermal Stability : Decomposition occurs at >250°C, with a vapor pressure of 6.82×10⁻⁵ mm Hg at 25°C .

Mutagenicity and Genotoxicity

-

Ames Test : Negative for mutagenicity up to 500 µM (with/without metabolic activation) .

-

BlueScreen Assay : No genotoxic or cytotoxic effects observed .

Table 2: Toxicity Assay Results

| Assay Type | Result (m-BMHCA) | Para-Isomer (Lilial®) |

|---|---|---|

| Ames Test | Negative | Negative |

| LLNA EC3 | Not tested | 2,376 µg/cm² |

Reactivity in Fragrance Formulations

-

Sensitization Potential : m-BMHCA exhibits weaker dermal sensitization compared to para-isomers, with a recommended maximum concentration of 0.12% in leave-on products .

-

Oxidative Stability : The aldehyde group may react with amines or alcohols in formulations, necessitating stabilizers to prevent Schiff base formation .

Environmental Reactivity

Propriétés

Numéro CAS |

62518-65-4 |

|---|---|

Formule moléculaire |

C14H20O |

Poids moléculaire |

204.31 g/mol |

Nom IUPAC |

3-(3-tert-butylphenyl)-2-methylpropanal |

InChI |

InChI=1S/C14H20O/c1-11(10-15)8-12-6-5-7-13(9-12)14(2,3)4/h5-7,9-11H,8H2,1-4H3 |

Clé InChI |

GLZRHVTZLDNUQP-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=CC=C1)C(C)(C)C)C=O |

SMILES canonique |

CC(CC1=CC(=CC=C1)C(C)(C)C)C=O |

Key on ui other cas no. |

62518-65-4 |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.